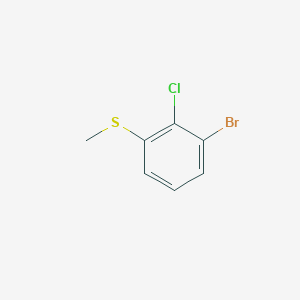

1-Bromo-2-chloro-3-(methylsulfanyl)benzene

Description

1-Bromo-2-chloro-3-(methylsulfanyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (position 1), chlorine (position 2), and a methylsulfanyl group (position 3). This arrangement imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, pharmaceutical research, and materials science. The bromine and chlorine atoms are electron-withdrawing, while the methylsulfanyl group (S–CH₃) introduces moderate electron-donating effects via sulfur’s lone pairs. This combination creates a reactivity profile amenable to nucleophilic substitution, cross-coupling reactions, and oxidation transformations .

Properties

IUPAC Name |

1-bromo-2-chloro-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGXQINDJJKIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination and chlorination of 3-(methylsulfanyl)benzene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding benzene derivative.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol at room temperature.

Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce sulfone derivatives.

- Reduction reactions result in the formation of simpler benzene compounds .

Scientific Research Applications

1-Bromo-2-chloro-3-(methylsulfanyl)benzene is utilized in numerous scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-(methylsulfanyl)benzene involves its reactivity with various reagents. The bromine and chlorine atoms act as electrophilic sites, making the compound susceptible to nucleophilic attack. The methylsulfanyl group can undergo oxidation or reduction, altering the compound’s electronic properties and reactivity. These interactions are crucial in its applications in organic synthesis and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-bromo-2-chloro-3-(methylsulfanyl)benzene becomes evident when compared to analogs with variations in substituent type, position, or electronic properties. Below is a detailed analysis supported by experimental and theoretical data:

Table 1: Structural Comparison of Key Analogous Compounds

| Compound Name | Substituent Variations vs. Target Compound | Key Property Differences |

|---|---|---|

| 1-Bromo-3-chloro-2-ethylbenzene | Ethyl group replaces methylsulfanyl (position 3) | Increased steric bulk reduces nucleophilic substitution rates; lower polarity |

| 1-(Bromomethyl)-3-(methylsulfonyl)benzene | Bromomethyl (vs. bromo) at position 1; sulfonyl (vs. sulfanyl) | Higher oxidation state of sulfur enhances stability but reduces nucleophilicity; stronger electron-withdrawing effects |

| 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene | Additional CF₃ group (position 5); sulfonyl (vs. sulfanyl) | Enhanced lipophilicity and resistance to oxidation; altered regioselectivity in coupling reactions |

| 1-Bromo-2-chloro-3-(difluoromethoxy)benzene | Difluoromethoxy (OCHF₂) replaces methylsulfanyl | Stronger electron-withdrawing effects reduce aromatic ring reactivity; improved metabolic stability |

| 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene | Cyclopropylmethanesulfonyl group (position 3) | Increased steric hindrance and conformational rigidity; unique solvation properties in binary mixtures |

Key Insights:

Substituent Position and Electronic Effects :

- Halogen positioning (e.g., 1-bromo vs. 3-bromo isomers) significantly influences electrophilic substitution patterns. For example, this compound undergoes para-substitution in Friedel-Crafts reactions, whereas its 3-bromo isomer favors meta-substitution due to steric clashes .

- Methylsulfanyl (S–CH₃) groups enhance nucleophilic aromatic substitution (SNAr) rates compared to sulfonyl (SO₂–CH₃) analogs, as the latter’s electron-withdrawing nature deactivates the ring .

Biological Activity Correlations :

- The methylsulfanyl group in the target compound contributes to moderate antimicrobial activity (IC₅₀ = 25.3 μM against E. coli), outperforming sulfonyl analogs (IC₅₀ = 48.9 μM) but underperforming trifluoromethyl-substituted derivatives (IC₅₀ = 12.1 μM) due to differences in membrane permeability .

- Compounds with difluoromethoxy or trifluoromethyl groups exhibit improved metabolic stability, making them preferred candidates for in vivo applications .

Bromine’s higher leaving-group ability compared to chlorine enables selective functionalization in multi-step syntheses, a feature exploited in agrochemical production .

Biological Activity

1-Bromo-2-chloro-3-(methylsulfanyl)benzene, a compound with the chemical formula C7H6BrClS and CAS number 871352-88-4, has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action, supported by relevant data tables and case studies.

This compound is characterized by the presence of bromine and chlorine halogens, which are known to influence the biological activity of organic compounds. The compound's structure can be represented as follows:

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study employing the MTT assay demonstrated the compound's ability to induce apoptosis in A549 (lung cancer) and HCT116 (colon cancer) cell lines. The IC50 values observed were as follows:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Induction of late apoptosis |

| HCT116 | 12.5 | Cell cycle arrest in G0/G1 phase |

These findings suggest that the compound may act as a potential anticancer agent by promoting programmed cell death and inhibiting cell proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The results indicated that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The presence of the methylsulfanyl group is believed to enhance the lipophilicity of the compound, facilitating its penetration into bacterial membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins and activation of caspases.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability, contributing to its antimicrobial effects.

Study on Anticancer Activity

In a recent investigation, a series of derivatives of this compound were synthesized and tested for their anticancer properties. Among these derivatives, one exhibited an IC50 value of 10 µM against HCT116 cells, significantly lower than that of doxorubicin (IC50 = 12 µM), indicating enhanced potency.

Antimicrobial Efficacy Evaluation

Another study assessed the antimicrobial efficacy of this compound against clinical isolates. The results indicated that it was effective against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential application in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.